スピラマイシンアジピン酸塩

概要

説明

Spiramycin adipate is a macrolide antibiotic and antiparasitic compound. It is primarily used to treat various bacterial infections, including those caused by Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium . Spiramycin was discovered in 1952 as a product of Streptomyces ambofaciens and has been available in oral formulations since 1955 and parenteral formulations since 1987 .

科学的研究の応用

Spiramycin adipate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: Spiramycin adipate is used in research on bacterial protein synthesis and resistance mechanisms.

Medicine: It is used to study the treatment of bacterial infections, toxoplasmosis, and cryptosporidiosis.

作用機序

Target of Action

Spiramycin adipate, a 16-membered macrolide, primarily targets the 50S ribosomal protein L3 of bacteria . This protein is a crucial component of the bacterial ribosome, which plays a significant role in protein synthesis. The compound is effective against a variety of organisms, including Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii, and Cryptosporidium .

Mode of Action

Spiramycin adipate inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Biochemical Pathways

The primary biochemical pathway affected by spiramycin adipate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the normal process of protein synthesis, leading to the inhibition of bacterial growth . This disruption occurs during the translocation phase of protein synthesis, where spiramycin adipate stimulates the dissociation of peptidyl-tRNA from ribosomes .

Pharmacokinetics

The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The volume of distribution is in excess of 300L, indicating excellent tissue distribution . The serum elimination half-life of spiramycin is between 6.2 and 7.7 hours .

Result of Action

The result of spiramycin adipate’s action is the inhibition of bacterial protein synthesis , leading to a bacteriostatic effect . In highly sensitive strains, it can exert a bactericidal action . This results in the effective treatment of various bacterial infections .

Action Environment

The action of spiramycin adipate can be influenced by environmental factors such as the frequency of prescription in a given area, which can lead to the development of resistance . Resistance to spiramycin can develop by several mechanisms, including post-transcriptional methylation of an adenine residue of 23S ribosomal RNA, which leads to co-resistance to macrolides, lincosamides, and streptogramins type B . Other mechanisms of resistance involving cell impermeability or drug inactivation have been detected in Staphylococcus spp. and Escherichia coli .

生化学分析

Biochemical Properties

Spiramycin adipate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis . It interacts with bacterial 50S ribosomal subunits, acting as a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . This interaction disrupts the normal function of the bacteria, making Spiramycin adipate effective against Gram-positive bacteria .

Cellular Effects

Spiramycin adipate has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits translocation by binding to bacterial 50S ribosomal subunits .

Molecular Mechanism

The molecular mechanism of Spiramycin adipate involves its interaction with bacterial 50S ribosomal subunits . It binds to these subunits with an apparent 1:1 stoichiometry, inhibiting the binding to the ribosome of both donor and acceptor substrates . This action stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation .

Dosage Effects in Animal Models

In animal models, the effects of Spiramycin adipate vary with different dosages. For instance, in chickens, an appropriate oral dose of Spiramycin against Mycoplasma synoviae was estimated to be 15.6 mg/kg . Following oral treatment with 17 mg Spiramycin/kg/day for 7 days, a withdrawal period of 11 days is recommended .

Metabolic Pathways

Spiramycin adipate is involved in several metabolic pathways. It primarily acts by inhibiting bacterial protein synthesis, a process that involves numerous enzymes and cofactors . Detailed information on the specific metabolic pathways that Spiramycin adipate is involved in is currently limited.

Transport and Distribution

Spiramycin adipate is transported and distributed within cells and tissues. Its excellent tissue penetration, particularly into infected tissues, and possible transport by phagocytes, allow it to reach its site of action

Subcellular Localization

Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosomes where it exerts its effects

準備方法

Synthetic Routes and Reaction Conditions: The preparation of spiramycin adipate involves the fermentation of Streptomyces ambofaciens, followed by extraction and purification processes. The fermentation process is carried out under controlled conditions to optimize the yield of spiramycin. The extracted spiramycin is then reacted with adipic acid to form spiramycin adipate .

Industrial Production Methods: Industrial production of spiramycin adipate typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify spiramycin. The purified spiramycin is then converted to spiramycin adipate by reacting it with adipic acid under controlled conditions .

化学反応の分析

Types of Reactions: Spiramycin adipate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize spiramycin adipate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of spiramycin with altered pharmacological properties. These derivatives are often studied for their enhanced antimicrobial and antiparasitic activities .

類似化合物との比較

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

Azithromycin: A macrolide antibiotic with a broader spectrum of activity and better tissue penetration.

Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties and a broader spectrum of activity.

Uniqueness of Spiramycin Adipate: Spiramycin adipate is unique due to its specific activity against certain parasites like Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, its use in treating toxoplasmosis during pregnancy sets it apart from other antibiotics .

特性

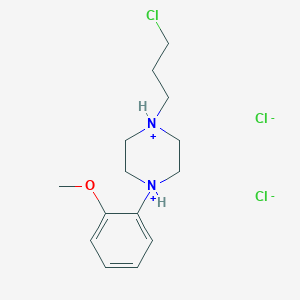

IUPAC Name |

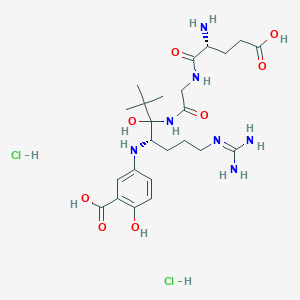

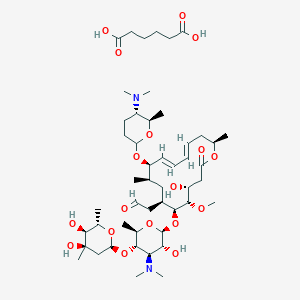

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDGTZICFBBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68880-55-7 | |

| Record name | Spiramycin, hexanedioate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B50192.png)

![3-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B50196.png)

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)